
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol is a synthetic organic compound that features a triazole ring, a phenyl group, and a butane-2,3-diol moiety. The presence of the triazole ring, a five-membered heterocyclic ring containing three nitrogen atoms, is significant due to its versatile biological activities and its ability to bind with various enzymes and receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol typically involves multi-step organic reactions. One common method involves the reaction of a phenyl-substituted butane-2,3-diol with a triazole derivative under controlled conditions. The reaction may require catalysts such as copper(I) iodide and solvents like dimethylformamide to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-2,3-diol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while nucleophilic substitution can produce a variety of substituted triazole derivatives .
Applications De Recherche Scientifique
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt biological processes, leading to the compound’s therapeutic effects. The phenyl group and butane-2,3-diol moiety also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole ring in its structure.
Uniqueness
3-Methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenyl group and a butane-2,3-diol moiety, along with the triazole ring, allows for diverse chemical reactivity and potential therapeutic applications .
Propriétés
Numéro CAS |
107680-33-1 |
|---|---|
Formule moléculaire |
C13H17N3O2 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-12(2,17)13(18,8-16-10-14-9-15-16)11-6-4-3-5-7-11/h3-7,9-10,17-18H,8H2,1-2H3 |
Clé InChI |
LFBOIMWHYNZQRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CN1C=NC=N1)(C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


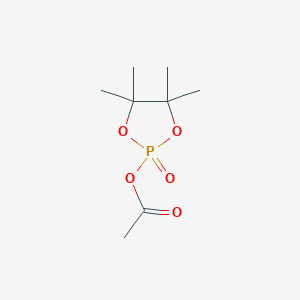
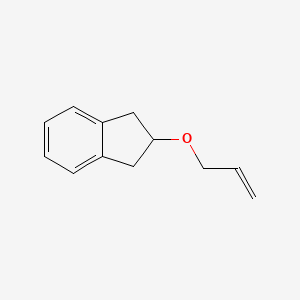

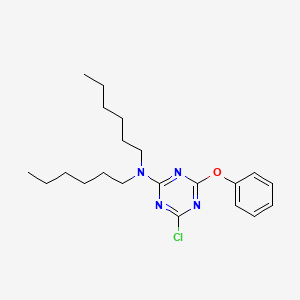
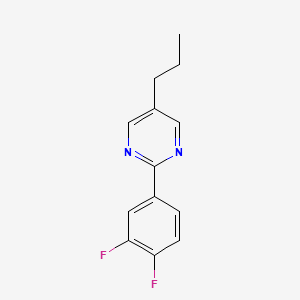
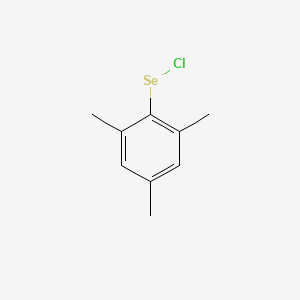
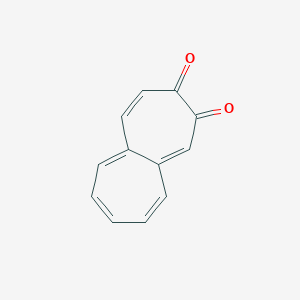
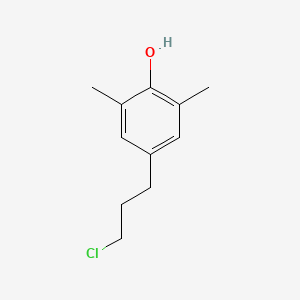
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
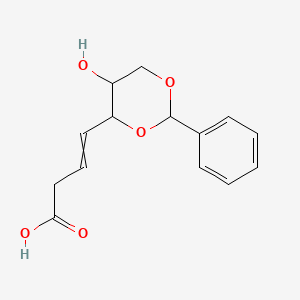
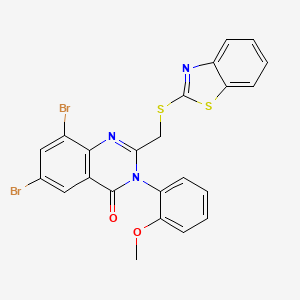
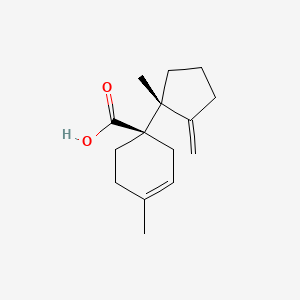
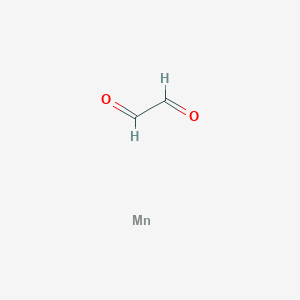
![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
